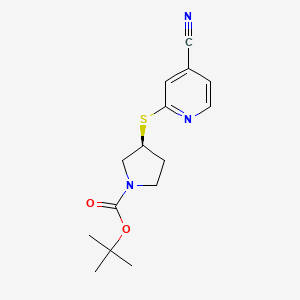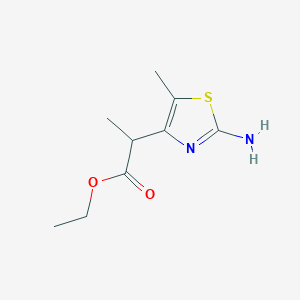
(2-(Trifluoromethyl)thiazol-5-yl)methyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)-5-thiazolemethanol 5-methanesulfonate is a chemical compound that features a trifluoromethyl group attached to a thiazole ring, with a methanol group further modified by a methanesulfonate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-5-thiazolemethanol 5-methanesulfonate typically involves the introduction of the trifluoromethyl group to the thiazole ring, followed by the attachment of the methanol group and subsequent sulfonation to form the methanesulfonate. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethyl)-5-thiazolemethanol 5-methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: The trifluoromethyl and methanesulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)-5-thiazolemethanol 5-methanesulfonate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(Trifluoromethyl)-5-thiazolemethanol 5-methanesulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the methanesulfonate group may influence its solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethyl)-5-thiazolecarboxylic acid
- 2-(Trifluoromethyl)-5-thiazoleamine
- 2-(Trifluoromethyl)-5-thiazolethiol
Uniqueness
Compared to similar compounds, 2-(Trifluoromethyl)-5-thiazolemethanol 5-methanesulfonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propiedades
Fórmula molecular |
C6H6F3NO3S2 |
|---|---|
Peso molecular |
261.2 g/mol |
Nombre IUPAC |
[2-(trifluoromethyl)-1,3-thiazol-5-yl]methyl methanesulfonate |
InChI |
InChI=1S/C6H6F3NO3S2/c1-15(11,12)13-3-4-2-10-5(14-4)6(7,8)9/h2H,3H2,1H3 |
Clave InChI |
ZCFWBGXXDVNPRE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCC1=CN=C(S1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(Dimethylphosphoryl)pyridin-3-yl]methanol](/img/structure/B13973193.png)
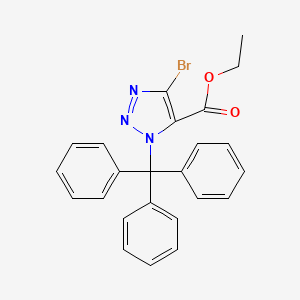
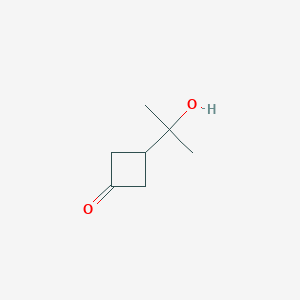

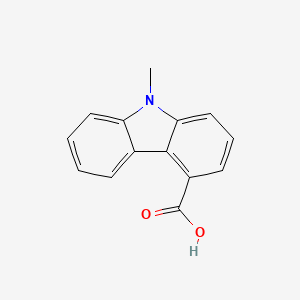

![3,9-Diazabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B13973241.png)
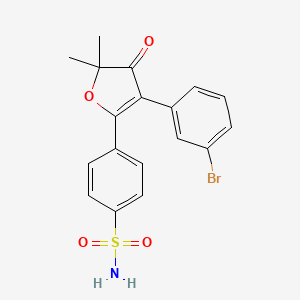
![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13973253.png)
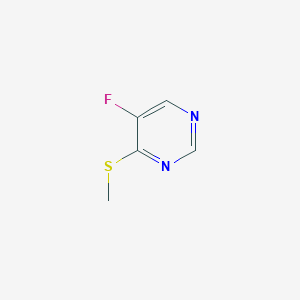
![(R)-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13973273.png)

